molecular formula C3H2Cl3F3O B12081092 Ethane, 1,1,1-trifluoro-2-(trichloromethoxy)- CAS No. 26644-87-1

Ethane, 1,1,1-trifluoro-2-(trichloromethoxy)-

Cat. No.: B12081092
CAS No.: 26644-87-1
M. Wt: 217.40 g/mol
InChI Key: ZMISMWZKDBEFJE-UHFFFAOYSA-N
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Description

Ethane, 1,1,1-trifluoro-2-(trichloromethoxy)- is a fluorinated and chlorinated organic compound It is known for its unique chemical structure, which includes both trifluoromethyl and trichloromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1,1,1-trifluoro-2-(trichloromethoxy)- typically involves the reaction of a trifluoromethyl compound with a trichloromethoxy reagent under controlled conditions. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, distillation, and crystallization to isolate the final product. Safety measures are crucial due to the reactive nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,1,1-trifluoro-2-(trichloromethoxy)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Ethane, 1,1,1-trifluoro-2-(trichloromethoxy)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated and chlorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new insights in biochemistry.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, with studies focusing on its biological activity and therapeutic potential.

    Industry: It is used in the production of specialty chemicals, including solvents, refrigerants, and materials with specific chemical properties.

Mechanism of Action

The mechanism by which Ethane, 1,1,1-trifluoro-2-(trichloromethoxy)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The pathways involved may include binding to active sites, altering molecular conformations, or participating in chemical reactions that modify biological functions.

Comparison with Similar Compounds

Similar Compounds

    Ethane, 1,1,1-trifluoro-: A simpler compound with only trifluoromethyl groups.

    Ethane, 1,1,1-trichloro-2,2,2-trifluoro-: Contains both trichloro and trifluoro groups, similar to the target compound but with different substitution patterns.

    Ethane, 2-chloro-1,1,1-trifluoro-: Another related compound with a chloro and trifluoro substitution.

Uniqueness

Ethane, 1,1,1-trifluoro-2-(trichloromethoxy)- is unique due to its combination of trifluoromethyl and trichloromethoxy groups, which impart distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1,1,1-trifluoro-2-(trichloromethoxy)ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl3F3O/c4-3(5,6)10-1-2(7,8)9/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMISMWZKDBEFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl3F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268879
Record name 1,1,1-Trifluoro-2-(trichloromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26644-87-1
Record name 1,1,1-Trifluoro-2-(trichloromethoxy)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26644-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-2-(trichloromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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